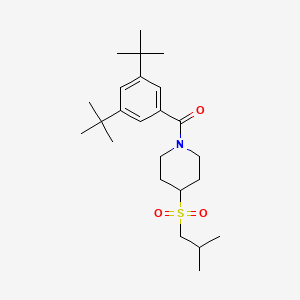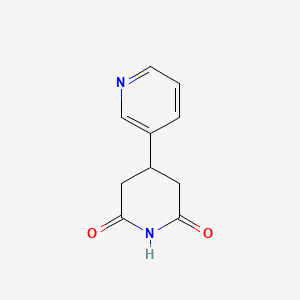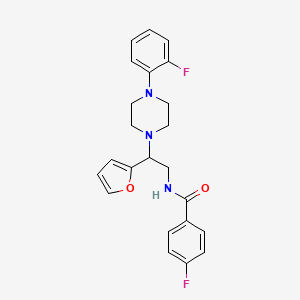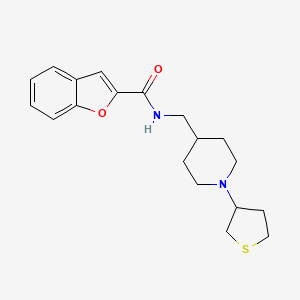
(3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used. .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Scientific Research Applications
Organic Chemistry Research
This compound is an organic chemical substance . It’s used in various research studies in the field of organic chemistry. The compound’s properties, such as its density, melting point, boiling point, and refractive index, are of interest in these studies .
OLED Materials
The compound is employed as an OLED (Organic Light Emitting Diodes) material . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Pharmaceutical Intermediate
It is also used as a pharmaceutical intermediate . This means it’s used in the synthesis of other compounds that are used in the production of various pharmaceutical drugs.
Anti-inflammatory Activities
The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin . This suggests potential applications in the development of new anti-inflammatory drugs.
Antioxidative Effect Research
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide and polysulfides, which can be prepared from this compound, have been studied for their antioxidative effects . This research is particularly relevant in the field of food science, where antioxidants are used to prevent the oxidative degradation of food.
N-acyl Pyrazole Product Research
The compound has been used in the preparation of N-acyl pyrazole products . These products have been characterized via IR and NMR spectroscopy as well as high-resolution mass spectrometry , suggesting applications in the field of analytical chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,5-ditert-butylphenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO3S/c1-17(2)16-29(27,28)21-9-11-25(12-10-21)22(26)18-13-19(23(3,4)5)15-20(14-18)24(6,7)8/h13-15,17,21H,9-12,16H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFLFYLCDRCHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)



![6-Tert-butyl-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454060.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)
![(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid](/img/structure/B2454067.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/no-structure.png)
![1-(3,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2454075.png)